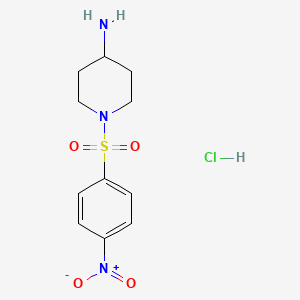

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride

Vue d'ensemble

Description

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been published .Applications De Recherche Scientifique

Synthesis of Cyclic Compounds

Research has emphasized the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility of derivatives in organic syntheses and pharmaceutical industry applications. Key developments include sequential Nicholas and Pauson-Khand reactions, multifunctional click cycloalkyne agents, and improvements in intramolecular Pauson-Khand reaction methodologies. These advancements underscore the potential of sulfonamide or sultam-based functional molecules in drug discovery and synthesis (Kyosuke Kaneda, 2020).

Nucleophilic Aromatic Substitution Reactions

The nucleophilic aromatic substitution reactions involving piperidine with nitrobenzene derivatives have been quantitatively analyzed, offering insights into the mechanism and kinetics of these reactions. This work provides foundational knowledge for understanding the behavior of similar compounds in organic synthesis, particularly highlighting the role of nitro groups in facilitating nucleophilic substitution without the need for base or acid catalysis (F. Pietra & D. Vitali, 1972).

Role in Nitrosamine Formation

Studies have shown the relevance of certain amines, including piperidine derivatives, as precursors to carcinogenic N-nitroso compounds. Research into the conversion of trimethylamine-N-oxide and other amines in foods highlights the significant role of dietary amines in the formation of these compounds, which have implications for understanding the chemical basis of food safety and the potential carcinogenicity of certain food components (J. K. Lin, 1986).

Biogenic Amines and Nitrosamine Formation in Fish

The research on biogenic amines in fish has implications for understanding intoxication, spoilage, and the formation of nitrosamines. Studies have demonstrated the significant role of biogenic amines as indicators of fish safety and quality, and their involvement in nitrosamine formation, pointing towards the need for managing these compounds in food safety protocols (I. A. Bulushi et al., 2009).

Oxidation Reactions and Drinking Water Treatment

Investigations into the oxidation reactions of organic compounds by strong oxidants like chlorine and ozone in drinking water treatment have revealed the formation of by-products, including those involving amine/amide functions. These findings contribute to the understanding of water treatment processes and underscore the importance of minimizing oxidizable impurities to reduce the presence of potentially harmful by-products in drinking water (R. Rice & M. Gomez-Taylor, 1986).

Orientations Futures

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

Propriétés

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWBWIKZYNGMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

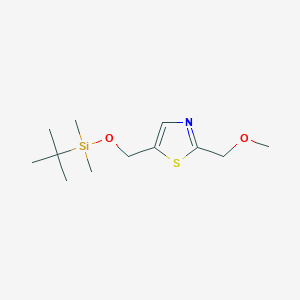

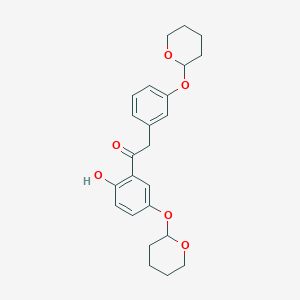

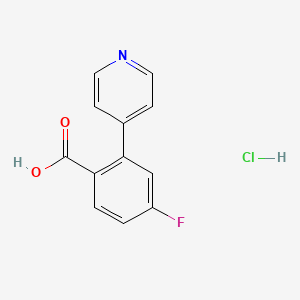

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)